molecular formula C21H27ClN2O3 B11304422 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

Cat. No.: B11304422
M. Wt: 390.9 g/mol
InChI Key: TVNZDLVRLRCOJR-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorophenoxy group, a furan ring, and a piperidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.

    Synthesis of the Furan Derivative: The next step involves the synthesis of the 5-methylfuran-2-yl derivative through a series of reactions, including the formation of the furan ring.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the furan derivative in the presence of a base and a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the furan and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and piperidine rings, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Pharmacology: The compound can be studied for its interactions with biological targets.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the furan and piperidine moieties may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)ethyl]acetamide: Lacks the piperidine moiety.

    2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)ethyl]acetamide: Lacks the furan ring.

Uniqueness

The presence of both the furan and piperidine moieties in 2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H27ClN2O3/c1-15-9-11-24(12-10-15)18(20-8-7-16(2)27-20)13-23-21(25)14-26-19-6-4-3-5-17(19)22/h3-8,15,18H,9-14H2,1-2H3,(H,23,25)

InChI Key

TVNZDLVRLRCOJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=C(O3)C

Origin of Product

United States

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